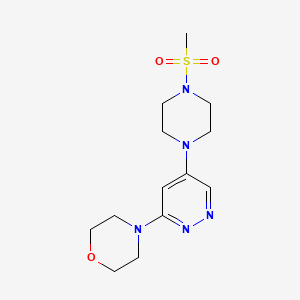

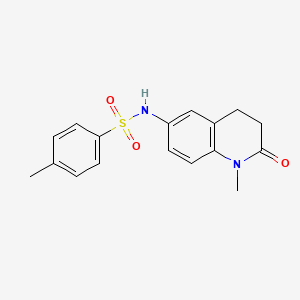

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents . These compounds were designed and synthesized as part of efforts to find new and effective treatments for tuberculosis .

Synthesis Analysis

The synthesis of these types of compounds often involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the search results.Scientific Research Applications

Synthesis and Structure-Activity Relationship

- A study by Ting et al. (2011) on the synthesis and structure-activity relationship of pyridazinones identified a compound as a potent β-1,3-glucan synthase inhibitor, showing efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).

SAR Studies of Pyridazinone Derivatives

- Another study by Zhou et al. (2011) described the development of pyridazinone analogs as β-1,3-glucan synthase inhibitors, highlighting the significance of the sulfonamide moiety in retaining antifungal activity (Zhou et al., 2011).

Hydrogen Bonding in Proton-Transfer Compounds

- Research by Smith et al. (2011) on hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine, showed significant insights into their structural features and hydrogen-bonding patterns (Smith et al., 2011).

Antimicrobial Activities of Triazole Derivatives

- A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including morpholine, demonstrated their potential in combating microbial infections (Bektaş et al., 2007).

Synthesis of N-Heterocycles

- Matlock et al. (2015) reported the synthesis of C-substituted morpholines and other N-heterocycles, highlighting a method for creating diverse compounds with potential applications in medicinal chemistry (Matlock et al., 2015).

Applications in Pharmaceutical Patents

- Research by Habernickel (2002) in the pharma market reflected the use of compounds like morpholine in patents for various therapeutic applications (Habernickel, 2002).

Dyes for Synthetic-Polymer Fibres

- A study by Peters and Bide (1985) showed the use of morpholine derivatives in the synthesis of dyes for synthetic-polymer fibers, indicating their importance in the textile industry (Peters & Bide, 1985).

properties

IUPAC Name |

4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOIIADNAYEHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)